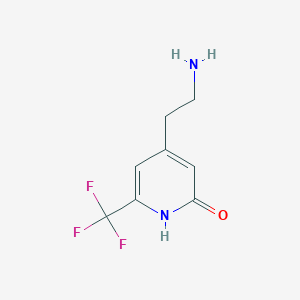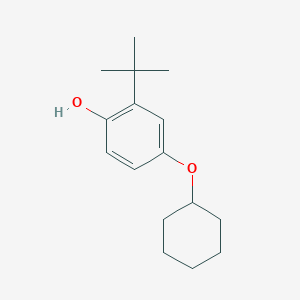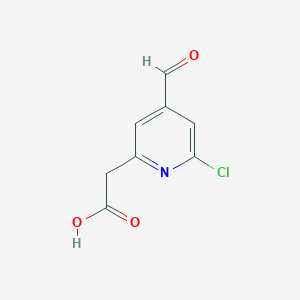
(6-Chloro-4-formylpyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-4-formylpyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6ClNO3. It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a formyl group at the 4th position, and an acetic acid moiety at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-formylpyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-pyridinecarboxaldehyde followed by formylation and subsequent acetic acid substitution. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(6-Chloro-4-formylpyridin-2-YL)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: 6-Chloro-4-carboxypyridin-2-YL)acetic acid.
Reduction: 6-Chloro-4-hydroxymethylpyridin-2-YL)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(6-Chloro-4-formylpyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
作用機序
The mechanism by which (6-Chloro-4-formylpyridin-2-YL)acetic acid exerts its effects involves interactions with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(6-Chloro-4-methylpyridin-2-YL)acetic acid: Similar structure but with a methyl group instead of a formyl group.
(6-Chloro-4-hydroxypyridin-2-YL)acetic acid: Contains a hydroxyl group instead of a formyl group.
Uniqueness
Its structural features make it a versatile compound in synthetic chemistry and various research fields .
特性
分子式 |
C8H6ClNO3 |
|---|---|
分子量 |
199.59 g/mol |
IUPAC名 |
2-(6-chloro-4-formylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-7-2-5(4-11)1-6(10-7)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
InChIキー |
JBNJKXOYODCTIX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


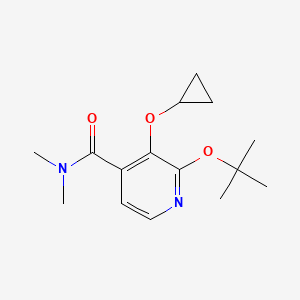
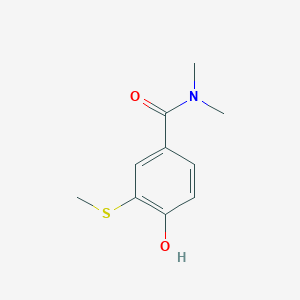
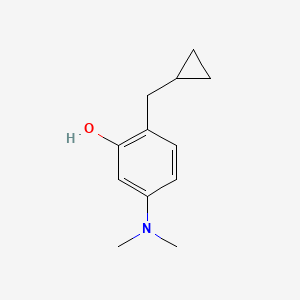
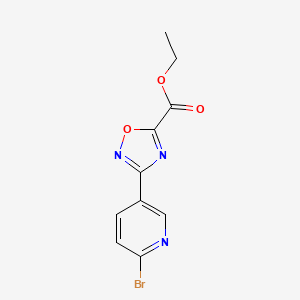

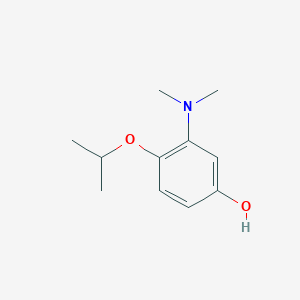
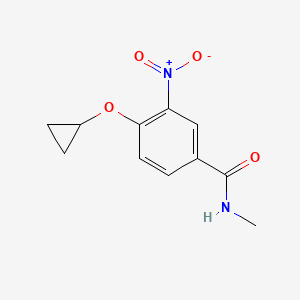


![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14840333.png)
